Home > Products > Screening Compounds P116092 > Cyclobenzaprine hydrochloride
Cyclobenzaprine hydrochloride - 6202-23-9

Cyclobenzaprine hydrochloride

Catalog Number: EVT-266184
CAS Number: 6202-23-9
Molecular Formula: C20H22ClN
Molecular Weight: 311.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cyclobenzaprine hydrochloride is a centrally acting skeletal muscle relaxant. [] It is classified as a tricyclic amine structurally related to amitriptyline. [] While its primary application is in the treatment of muscle spasms, its role in scientific research extends to its use as a model drug in various drug delivery systems and analytical chemistry research. [], [], []

Amitriptyline

Relevance: Amitriptyline is structurally similar to Cyclobenzaprine Hydrochloride, both being classified as tricyclic compounds. This structural similarity contributes to their shared pharmacological properties, particularly their muscle relaxant effects. [] (https://www.semanticscholar.org/paper/2b5b172846bfe3fc4cfc597dbdb06aac874766fd) Additionally, both compounds are metabolized similarly and share common degradation pathways.

2,6-Dimethylaniline

Relevance: 2,6-Dimethylaniline is a known impurity identified in Cyclobenzaprine Hydrochloride synthesis and formulations. [] (https://www.semanticscholar.org/paper/2b5b172846bfe3fc4cfc597dbdb06aac874766fd) Monitoring and controlling its levels are crucial for ensuring the quality and safety of Cyclobenzaprine Hydrochloride products.

Dibenzosuberenone

Relevance: Dibenzosuberenone is an identified impurity in Cyclobenzaprine Hydrochloride. [] (https://www.semanticscholar.org/paper/2b5b172846bfe3fc4cfc597dbdb06aac874766fd) Its presence in the final product could indicate incomplete reaction or degradation of Cyclobenzaprine Hydrochloride.

Cyclobenzaprine N-oxide

Relevance: As a metabolite of Cyclobenzaprine Hydrochloride, Cyclobenzaprine N-oxide offers insights into the drug's metabolic pathway. [] (https://www.semanticscholar.org/paper/2b5b172846bfe3fc4cfc597dbdb06aac874766fd) Understanding its formation and potential activity is important for evaluating the drug's safety and efficacy.

Aceclofenac

Relevance: Aceclofenac is frequently co-formulated with Cyclobenzaprine Hydrochloride in tablets to provide combined analgesic and muscle relaxant effects for managing pain and muscle spasms. [, , ] (https://www.semanticscholar.org/paper/5660d4b4a3cfd87276419f2baf1a7024fd3cfd54), (https://www.semanticscholar.org/paper/1282761d2a22528382ba8d0fff769d02809b2648), (https://www.semanticscholar.org/paper/09d36aae7e3c007e07784623131eff60b5cc5a09) This combination aims to address both pain and muscle stiffness, providing enhanced relief. Analytical methods are developed to ensure accurate quantification of both compounds in such combined formulations.

Overview

Cyclobenzaprine hydrochloride is a muscle relaxant primarily used to relieve muscle spasms associated with acute musculoskeletal conditions. It is structurally related to tricyclic antidepressants and functions by acting on the central nervous system to reduce muscle tone and spasticity. The compound is classified as a skeletal muscle relaxant and is often prescribed alongside rest, physical therapy, and other treatments for muscle pain.

Source

Cyclobenzaprine hydrochloride was first synthesized by Hoffmann-LaRoche & Co. and has since been utilized in various therapeutic applications. It is available in oral form, typically as a tablet or capsule, and is recognized under various brand names, including Flexeril.

Classification
  • Chemical Class: Tricyclic antidepressant-like compounds
  • Pharmacological Class: Skeletal muscle relaxants
  • Chemical Formula: C20H22ClN·HCl
  • Molecular Weight: 311.85 g/mol
Synthesis Analysis

The synthesis of cyclobenzaprine hydrochloride can be achieved through a one-pot process that enhances efficiency and reduces production costs. This method involves several key steps:

  1. Preparation of Grignard Reagent: Dimethylaminopropyl magnesium chloride is prepared by reacting 3-dimethylaminopropyl chloride with magnesium metal in tetrahydrofuran.
  2. Reaction with 5-Dibenzosuberenone: The Grignard reagent reacts with 5-dibenzosuberenone at temperatures ranging from 0 to 15 degrees Celsius for approximately 30 to 90 minutes.
  3. Hydrolysis and Dehydration: The reaction mass undergoes hydrolysis followed by dehydration in the presence of aqueous hydrochloric acid at temperatures between 50 to 100 degrees Celsius for 1 to 6 hours.
  4. Neutralization and Extraction: After completion, the reaction mass is neutralized with an aqueous alkali solution, and the product is extracted using an organic solvent.
  5. Formation of Hydrochloride Salt: The resulting base is then acidified using isopropyl alcohol hydrochloride solution at low temperatures to yield cyclobenzaprine hydrochloride in high purity (greater than 99.90%) and yield (70-80%) .
Molecular Structure Analysis

Cyclobenzaprine hydrochloride has a complex molecular structure characterized by its tricyclic framework.

  • Structural Formula:
C20H22ClNHCl\text{C}_{20}\text{H}_{22}\text{ClN}\cdot \text{HCl}
  • Key Data:
    • Molecular Weight: 311.85 g/mol
    • CAS Number: 6202-23-9
    • Chemical Structure:
      • The core structure consists of a dibenzo[a,d]cycloheptene moiety with a dimethylaminopropyl side chain.
Chemical Reactions Analysis

The primary chemical reactions involved in the synthesis of cyclobenzaprine hydrochloride include:

  1. Formation of Grignard Reagent:
    R X+MgR MgX\text{R X}+\text{Mg}\rightarrow \text{R MgX}
    where R represents the dimethylaminopropyl group.
  2. Nucleophilic Addition Reaction:
    The Grignard reagent attacks the carbonyl carbon of the dibenzosuberenone, leading to the formation of an alcohol intermediate.
  3. Hydrolysis and Dehydration:
    Hydrolysis occurs in acidic conditions, followed by dehydration to form the final product.
  4. Salt Formation:
    The final step involves converting the base into its hydrochloride salt through acidification.
Mechanism of Action

Cyclobenzaprine hydrochloride exerts its effects primarily through central nervous system pathways:

  • It inhibits the activity of certain neurons in the brain that control motor function, leading to decreased muscle tone.
  • Its mechanism resembles that of tricyclic antidepressants, exhibiting anticholinergic properties which contribute to sedation and relaxation.
  • Cyclobenzaprine also affects norepinephrine levels, enhancing its muscle-relaxing effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water, methanol; slightly soluble in ethanol; insoluble in chloroform.
  • Melting Point: Approximately 215–220 degrees Celsius.

Chemical Properties

  • pH Range: Typically between 4.5 and 6.5 for aqueous solutions.
  • Stability: Stable under normal storage conditions; should be protected from light and moisture.
Applications

Cyclobenzaprine hydrochloride is primarily used for:

  • Muscle Spasms Relief: Effective in treating acute musculoskeletal pain conditions.
  • Physical Therapy Adjunct: Often prescribed alongside physical therapy regimens to enhance recovery from injuries.
  • Pain Management Protocols: Utilized in comprehensive pain management strategies for conditions like fibromyalgia.
Introduction to Cyclobenzaprine Hydrochloride

Cyclobenzaprine hydrochloride is a centrally acting skeletal muscle relaxant with a complex pharmacological profile. Its chemical designation is 3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine hydrochloride, and it has the molecular formula C₂₀H₂₁N·HCl (molar mass: 311.85 g/mol) [6]. This crystalline solid exhibits structural and mechanistic parallels to tricyclic antidepressants while serving distinct therapeutic roles in musculoskeletal medicine. The compound’s unique dual identity—as both a failed antidepressant candidate and a repurposed muscle relaxant—underscores the serendipity of pharmaceutical development and receptor-targeted drug design.

Historical Development and Synthesis

Cyclobenzaprine’s origin traces to 1961, when Merck & Company first synthesized it during exploratory antidepressant research [4]. Initial studies revealed limited antidepressant efficacy but notable effects on skeletal muscle tone. After extensive clinical evaluation, the U.S. Food and Drug Administration (FDA) approved it in 1977 for acute musculoskeletal spasms under the brand name Flexeril® [1] [4]. The synthesis involves:

  • Ring closure: Formation of the dibenzocycloheptene tricyclic core.
  • Side-chain addition: Introduction of the dimethylaminopropylidene group.
  • Salt formation: Precipitation as the hydrochloride salt for stability [6].Early pharmacokinetic studies established its bioavailability (33–55%) and protein binding (93%), driven by alpha-1 glycoprotein affinity [2] [6].

Structural Classification and Relationship to Tricyclic Antidepressants

Cyclobenzaprine belongs to the dibenzocycloheptene class, sharing core structural elements with tricyclic antidepressants (TCAs) like amitriptyline and imipramine [2] [7]. Critical comparative features include:

Structural FeatureCyclobenzaprineAmitriptyline
Core Tricyclic SystemDibenzocyclohepteneDibenzocycloheptene
Double Bond Position5-10 positionSaturated
Side ChainDimethylaminopropylideneDimethylaminopropyl
Molecular FormulaC₂₀H₂₁N·HClC₂₀H₂₃N·HCl

Table 1: Structural comparison with amitriptyline [2] [7].

This single double-bond difference minimally alters receptor affinity but significantly shifts clinical effects toward muscle relaxation. Cyclobenzaprine exhibits:

  • Receptor antagonism: High affinity for 5-HT₂ₐ (Kᵢ = 5.2–29 nM), H₁-histaminergic (Kᵢ = 1.3 nM), and muscarinic M₁ (Kᵢ = 7.9 nM) receptors [2].
  • Transporter inhibition: Moderate serotonin (SERT, Kᵢ = 108 nM) and norepinephrine (NET, Kᵢ = 36 nM) reuptake blockade [2].

Regulatory Approval and Evolution of Clinical Applications

Cyclobenzaprine’s FDA approvals reflect expanding formulations and indications:

YearFormulationIndicationBrand
1977Immediate-release tabletAcute musculoskeletal spasmsFlexeril®
2007Extended-release capsuleOnce-daily muscle spasm managementAmrix®
2024*Sublingual tablet (5.6 mg)Fibromyalgia (Fast Track designation)Tonmya®

Table 2: Key regulatory milestones [1] [3] [5].NDA under review as of June 2025 [8].

Original approvals focused on short-term adjunctive therapy (2–3 weeks) for muscle spasms [1] [9]. Recent phase 3 trials (RELIEF, RESILIENT) demonstrate efficacy in fibromyalgia:

  • Pain reduction: RESILIENT trial showed 1.82-point reduction in daily pain scores vs. 1.16 for placebo (p = 0.00005) [5] [8].
  • Functional improvement: Significant gains in sleep quality, fatigue, and FIQR scores [5].Off-label uses include temporomandibular joint (TMJ) disorders and tension headaches [1] [4].

Properties

CAS Number

6202-23-9

Product Name

Cyclobenzaprine hydrochloride

IUPAC Name

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine;hydrochloride

Molecular Formula

C20H22ClN

Molecular Weight

311.8 g/mol

InChI

InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H

InChI Key

VXEAYBOGHINOKW-UHFFFAOYSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Flexeril; Proheptatriene; Lisseril; Proeptatriene; Proheptatrien

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.